molecular formula C8H18ClNO2 B12949241 (S)-2-Amino-6-methylheptanoic acid hydrochloride

(S)-2-Amino-6-methylheptanoic acid hydrochloride

Katalognummer: B12949241
Molekulargewicht: 195.69 g/mol
InChI-Schlüssel: QCFKILVDVYNLLR-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-6-methylheptanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-6-methylheptanoic acid, which is known for its role in various biochemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-methylheptanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a related compound.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolving agents.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-6-methylheptanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and other derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-6-methylheptanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a substrate or inhibitor in enzymatic studies and metabolic research.

    Industry: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-6-methylheptanoic acid hydrochloride: The enantiomer of (S)-2-Amino-6-methylheptanoic acid hydrochloride with different chiral properties.

    2-Amino-6-methylheptanoic acid: The free amino acid form without the hydrochloride salt.

    Other Amino Acid Derivatives: Compounds like (S)-2-Amino-4-methylpentanoic acid and (S)-2-Amino-3-methylbutanoic acid.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biochemical and pharmacological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free amino acid form.

Eigenschaften

Molekularformel

C8H18ClNO2

Molekulargewicht

195.69 g/mol

IUPAC-Name

(2S)-2-amino-6-methylheptanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1

InChI-Schlüssel

QCFKILVDVYNLLR-FJXQXJEOSA-N

Isomerische SMILES

CC(C)CCC[C@@H](C(=O)O)N.Cl

Kanonische SMILES

CC(C)CCCC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.